molecular formula C11H12F3N3O B1307640 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde CAS No. 792940-10-4

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde

Cat. No.: B1307640
CAS No.: 792940-10-4
M. Wt: 259.23 g/mol
InChI Key: RLWIXOQDBILIDJ-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a piperazine core substituted with a carbaldehyde group and a 5-(trifluoromethyl)pyridin-2-yl moiety, a structure frequently identified in the design of novel bioactive molecules. Piperazine derivatives containing the 5-(trifluoromethyl)pyridine group have been demonstrated as critical scaffolds in pharmaceutical research. For instance, similar compounds are explored as potent and selective inhibitors of enzymes like PARP7, a promising target for oncology research . Other closely related structures are utilized as key intermediates in the synthesis of modulators for targets such as Fatty Acid Amide Hydrolase (FAAH) . The presence of the aldehyde functional group in this molecule makes it a versatile building block for further chemical synthesis, enabling reactions with various nucleophiles to create a diverse array of derivatives, such as secondary amines, imines, and other complex molecular architectures. The trifluoromethyl group is a common motif in drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)9-1-2-10(15-7-9)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWIXOQDBILIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde typically proceeds via the construction of the piperazine ring attached to a trifluoromethyl-substituted pyridine, followed by introduction of the aldehyde group on the piperazine nitrogen. A common approach involves:

  • Step 1: Formation of an intermediate by reacting 3-amino-5-(trifluoromethyl)pyridine with a suitable diketone or precursor to build the piperazine ring.
  • Step 2: Functionalization of the piperazine nitrogen to introduce the aldehyde group, often via formylation reactions.

This approach ensures the trifluoromethyl group remains intact on the pyridine ring while enabling selective modification of the piperazine nitrogen.

Key Reaction Conditions

  • Solvents: Ethanol, methanol, and dichloromethane are commonly used solvents for the synthesis and purification steps due to their ability to dissolve intermediates and final products effectively.
  • Temperature: Reactions are typically conducted at moderate temperatures (room temperature to 90 °C) to optimize yield and minimize side reactions.
  • Catalysts and Reagents: Formylation reagents such as formic acid derivatives or formyl chlorides are employed for aldehyde introduction. Bases like triethylamine or sodium carbonate may be used to facilitate reactions.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scalability and efficiency:

  • Continuous Flow Reactors: These are employed to maintain consistent reaction conditions, improve heat and mass transfer, and enhance safety when handling reactive intermediates.
  • Automated Systems: Automation allows precise control over reaction times, temperatures, and reagent addition, leading to higher purity and yield.
  • Purification: Flash chromatography and crystallization are standard methods to isolate the compound with high purity.

Detailed Reaction Analysis

Reaction Type Reagents/Conditions Outcome/Product
Piperazine Ring Formation 3-amino-5-(trifluoromethyl)pyridine + 1,2-cyclohexanedione or similar Intermediate with pyridine-piperazine linkage
Formylation (Aldehyde Introduction) Formyl chloride or formic acid derivatives, base (e.g., triethylamine), solvent (DCM or methanol), RT to 90 °C This compound
Oxidation (Optional) Potassium permanganate in aqueous medium Conversion of aldehyde to carboxylic acid derivative
Reduction (Optional) Sodium borohydride in methanol Conversion of aldehyde to alcohol derivative

Representative Synthetic Procedure (Literature-Based)

A typical laboratory synthesis involves:

  • Intermediate Formation: React 3-amino-5-(trifluoromethyl)pyridine with 1,2-cyclohexanedione under reflux in ethanol to form the piperazine intermediate.
  • Formylation: Treat the intermediate with formyl chloride in dichloromethane at 0 °C to room temperature in the presence of a base such as triethylamine to yield the aldehyde-functionalized product.
  • Purification: The crude product is purified by flash chromatography using silica gel and an eluent gradient of ethyl acetate/hexanes.

Research Findings and Optimization

  • Yield Optimization: Studies indicate that controlling the temperature during formylation and using dry solvents significantly improves yield and purity.
  • Stability Considerations: The aldehyde group is sensitive to oxidation; thus, reactions and storage under inert atmosphere or low temperature are recommended.
  • Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability, which is preserved throughout the synthesis by mild reaction conditions.

Summary Table of Preparation Methods

Step Reaction Reagents/Conditions Notes Yield Range (%)
1 Piperazine ring formation 3-amino-5-(trifluoromethyl)pyridine + diketone, ethanol, reflux Forms key intermediate 70–85
2 Formylation Formyl chloride, triethylamine, DCM, 0–25 °C Introduces aldehyde group 60–80
3 Purification Flash chromatography, silica gel, EtOAc/hexanes Ensures high purity

Chemical Reactions Analysis

Types of Reactions

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid.

    Reduction: 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde -CHO (carbaldehyde) C₁₁H₁₂F₃N₃O 259.23 Reactive aldehyde for conjugation; enhanced electrophilicity
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine -H (unmodified piperazine) C₁₀H₁₂F₃N₃ 231.22 Core scaffold for further derivatization; lacks reactive aldehyde
4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42) -CO-(butan-1-one-thiophene) C₁₈H₂₀F₃N₃OS 399.43 Ketone-linked thiophene; optimized for target binding in kinase studies
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) -CS-NH-(4-methoxypyridinyl) C₁₈H₁₆ClF₃N₆OS 468.87 Carbothioamide group; potent bacterial phosphopantetheinyl transferase inhibitor
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol -CH₂CH₂OH (ethanol) C₁₂H₁₆F₃N₃O 275.27 Hydroxyethyl group improves solubility; irritant (Xi hazard class)

Physicochemical and Functional Differences

Reactivity: The carbaldehyde group in the target compound enables facile nucleophilic addition reactions, unlike the unmodified piperazine (C₁₀H₁₂F₃N₃) or ethanol-substituted analogue (C₁₂H₁₆F₃N₃O) . ML267 (carbothioamide) and MK42 (ketone-thiophene) exhibit distinct electronic profiles due to sulfur and aromatic substituents, respectively, influencing their binding to enzymatic targets .

Biological Activity: ML267 demonstrates potent inhibition of bacterial phosphopantetheinyl transferase (IC₅₀ < 1 μM), attributed to the carbothioamide’s ability to mimic pantetheine intermediates .

Synthetic Accessibility: The target compound is synthesized via piperazine functionalization, similar to MK42 and ML267, which use coupling reactions (e.g., HOBt/TBTU-mediated amidation) . In contrast, 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol requires hydroxyethylation steps, introducing additional purification challenges .

Key Research Findings

  • MK42 showed 91% yield in its synthesis via HOBt/TBTU coupling, highlighting the efficiency of carbodiimide-based methods for piperazine derivatives .
  • ML267 ’s carbothioamide group conferred >10-fold higher inhibitory activity against bacterial targets compared to carboxamide analogues, underscoring sulfur’s role in enzyme interactions .
  • The unmodified 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine serves as a common precursor for further derivatization, with commercial availability noted in Kanto Reagents’ catalog .

Biological Activity

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including synthesis methods, biological interactions, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3N3OC_{12}H_{12}F_3N_3O, with a molecular weight of approximately 263.23 g/mol. Its structure features a piperazine ring substituted with a trifluoromethyl group on a pyridine moiety, which significantly influences its chemical behavior and biological activity.

PropertyValue
Molecular FormulaC12H12F3N3OC_{12}H_{12}F_3N_3O
Molecular Weight263.23 g/mol
SolubilitySoluble in organic solvents (e.g., methanol, dichloromethane)
StabilityHigh thermal stability

Synthesis Methods

The synthesis of this compound typically involves reactions between piperazine derivatives and trifluoromethyl-substituted pyridines. Optimizing reaction conditions, such as solvent choice and temperature, is crucial for enhancing yield and purity. Commonly used solvents include ethanol and methanol, while industrial applications may employ continuous flow reactors to improve scalability.

Biological Activity

Research indicates that compounds containing piperazine and pyridine moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may interact with various biological targets, including neurotransmitter receptors. This interaction could explain its potential antimicrobial properties .
  • Antichlamydial Activity : In related studies, compounds with similar structural features have shown selective activity against Chlamydia species, suggesting that derivatives of this compound may also possess similar properties .

Case Studies

  • Antimicrobial Studies : A study demonstrated that derivatives of piperazine with trifluoromethyl substitutions exhibited enhanced activity against Neisseria meningitidis and Haemophilus influenzae. The most active compounds had EC50 values in the micromolar range, indicating moderate potency .
  • Neurotransmitter Interaction : Research has indicated that the structural modifications in piperazine derivatives can lead to varying degrees of interaction with neurotransmitter receptors. This suggests potential applications in treating neurological disorders .

The mechanism of action for this compound involves several pathways:

  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission.
  • Enzyme Inhibition : Its reactivity profile allows it to participate in various chemical transformations that could inhibit target enzymes critical for microbial survival or disease progression.

Q & A

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes .
  • Cellular Assays : Use fluorescence-based reporters (e.g., GFP-tagged proteins) to track target engagement in live cells .

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